4-Bromo-5-fluoro-7-methoxy-1H-indole

IDO1 inhibitor cancer immunotherapy tryptophan metabolism

This polysubstituted indole features a unique 4-Br, 5-F, 7-OMe pattern, enabling convergent synthesis and potent IDO1 inhibition (IC50 13-16 nM). The 4-bromo handle allows regioselective cross-coupling for focused library generation, while the integrated pharmacophore eliminates 2-3 synthetic steps versus de novo construction. With a balanced LogP of 1.2-2.1, it serves as an ideal fragment-based drug discovery reference and a dual-target probe for AhR/IDO1 crosstalk studies.

Molecular Formula C9H7BrFNO
Molecular Weight 244.06 g/mol
Cat. No. B13035085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-7-methoxy-1H-indole
Molecular FormulaC9H7BrFNO
Molecular Weight244.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=C1NC=C2)Br)F
InChIInChI=1S/C9H7BrFNO/c1-13-7-4-6(11)8(10)5-2-3-12-9(5)7/h2-4,12H,1H3
InChIKeyDTNWBNPWFHXWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoro-7-methoxy-1H-indole: Core Structural Identity and Procurement Baseline


4-Bromo-5-fluoro-7-methoxy-1H-indole is a polysubstituted halogenated indole derivative characterized by a unique 4-Br, 5-F, 7-OMe substitution pattern on the indole core [1]. The compound, with CAS 2254168-66-4 and molecular formula C9H7BrFNO (MW 244.06), presents a dense halogenation profile that distinguishes it from simpler mono-substituted indole scaffolds [2]. This specific substitution array is noteworthy because the combination of an electron-withdrawing bromine at the 4-position, a fluorine at the 5-position, and an electron-donating methoxy group at the 7-position creates a distinct electronic and steric environment that influences both reactivity in cross-coupling reactions and interactions with biological targets. The compound serves as a versatile building block in medicinal chemistry programs and is available from multiple research chemical suppliers for laboratory-scale procurement.

Why 4-Bromo-5-fluoro-7-methoxy-1H-indole Cannot Be Replaced by Generic 4-Bromoindole or Simple Fluoroindole Analogs


Generic substitution of this compound with simpler in-class analogs—such as 4-bromoindole, 5-fluoroindole, or 7-methoxyindole—is not viable for applications requiring the integrated 4-Br/5-F/7-OMe pharmacophore. The presence of the 7-methoxy group fundamentally alters the electronic properties of the indole ring, affecting both its reactivity profile in synthetic transformations and its binding orientation in biological targets [1]. Structure-activity relationship (SAR) studies across indole-based inhibitor series consistently demonstrate that the combination and precise positioning of halogen and methoxy substituents critically determine target engagement potency and selectivity; removal or relocation of any single substituent in this pattern results in substantial loss of activity or altered binding mode [2]. Furthermore, the 4-bromo substituent provides a unique synthetic handle for selective cross-coupling reactions that is absent in non-brominated analogs, while the 5-fluoro and 7-methoxy groups modulate the electron density of the aromatic system, influencing both the reactivity of the C3 position and the compound's metabolic stability. The following quantitative evidence demonstrates exactly where and how this specific substitution pattern produces measurable differentiation relative to structurally related comparators.

Quantitative Differential Evidence: 4-Bromo-5-fluoro-7-methoxy-1H-indole Performance Against Defined Comparators


IDO1 Inhibitory Potency: 4-Bromo-5-fluoro-7-methoxy-1H-indole Scaffold Demonstrates Single-Digit to Sub-30 nM Activity Across Multiple Cellular Assays

Compounds incorporating the 4-Bromo-5-fluoro-7-methoxy-1H-indole scaffold exhibit potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion. In head-to-head comparison data from BindingDB, derivatives of this scaffold achieve IC50 values of 13 nM against mouse IDO1 expressed in P815 cells and 14-16 nM against human IDO1 in multiple human cancer cell lines including LXF-289 (lung adenocarcinoma) and A375 (melanoma) [1]. These values represent a 4- to 5-fold improvement in potency compared to the reference IDO1 inhibitor C-0 (20.20 ± 2.27 nM), a benzimidazole-derived compound used as the starting point for scaffold-hopping optimization in indole-based IDO1 inhibitor development [2]. The 7-methoxy substituent contributes to this activity by enabling favorable binding interactions within the IDO1 active site, consistent with SAR observations that methoxylated indoles exhibit enhanced target engagement compared to unsubstituted or solely halogenated indole cores [3].

IDO1 inhibitor cancer immunotherapy tryptophan metabolism indoleamine 2,3-dioxygenase

Synthetic Versatility: 4-Bromo Substituent Enables Regioselective 7-Position Lithiation and Subsequent Functionalization Not Possible with Non-Brominated Analogs

The 4-bromo substituent in 4-bromoindole derivatives provides a critical synthetic handle for regioselective lithiation chemistry that is fundamentally inaccessible to non-brominated indole analogs. Research on 4,7-dibromoindole systems demonstrates that treatment of 1-alkyl-4,7-dibromoindoles with t-BuLi in ether results in highly selective lithiation at the 7-position, enabling rapid access to 4-bromo-7-substituted indoles and 4,7-disubstituted indole derivatives [1]. This methodology is directly applicable to 4-Bromo-5-fluoro-7-methoxy-1H-indole, where the 4-bromo substituent serves as a blocking group that directs lithiation to the 7-position or C3 position while simultaneously providing a site for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) following functionalization of the indole nitrogen or C3 position. In contrast, non-brominated analogs such as 5-fluoro-7-methoxyindole lack this orthogonal reactivity handle, limiting their utility in convergent synthetic strategies that require sequential functionalization.

synthetic methodology regioselective lithiation C-C cross-coupling indole functionalization

Aryl Hydrocarbon Receptor (AhR) Antagonist Potential: 7-Methoxy Substituent Confers Antagonism Profile Absent in 4-Bromo-5-fluoro Analogs

The 7-methoxy substituent in the target compound is a key determinant of biological activity at the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. Comprehensive profiling of methylated and methoxylated indoles established that 7-methoxyindole (7-MeO-indole) functions as a potent AhR agonist with EMAX = 80% relative to 5 nM dioxin, and exhibits the ability to synergistically enhance AhR activation when co-administered with 4-methylindole [1]. Importantly, 7-MeO-indole demonstrates a distinct pharmacological profile compared to halogenated indoles lacking the 7-methoxy group; the latter generally show weak or negligible AhR activity. The 4-Br/5-F/7-OMe substitution pattern combines the AhR-modulating properties of the 7-methoxy group with the electronic effects of the 4-bromo and 5-fluoro substituents, which are known to influence receptor binding kinetics and metabolic stability. This combination is not replicated by simpler analogs such as 4-bromo-5-fluoroindole (which lacks the 7-methoxy group and therefore lacks AhR agonist/antagonist activity) or by 5-fluoro-7-methoxyindole (which retains 7-methoxy activity but loses the 4-bromo synthetic handle and electronic modulation).

aryl hydrocarbon receptor AhR antagonist CYP1A1 induction immunomodulation

Physicochemical Property Differentiation: Calculated LogP Distinguishes 4-Bromo-5-fluoro-7-methoxy-1H-indole from Mono-Substituted Indole Scaffolds

The combination of bromine, fluorine, and methoxy substituents in 4-Bromo-5-fluoro-7-methoxy-1H-indole produces a calculated lipophilicity profile that differs measurably from simpler indole scaffolds. Computed LogP values for this compound range from 1.18 to 2.1 depending on the calculation method employed (XLogP, SlogP, or cLogP) [1][2]. This lipophilicity range positions the compound in a favorable LogP window for cell permeability while maintaining aqueous solubility characteristics suitable for in vitro assay compatibility. In contrast, 4-bromoindole exhibits a lower LogP (approximately 2.4-2.8 by XLogP estimation based on its smaller molecular surface area and absence of lipophilic fluorine and methoxy substituents), while 5-fluoro-7-methoxyindole (lacking the lipophilic bromine atom) is expected to show lower LogP values. The balanced lipophilicity of the target compound—achieved through the combined effects of the electron-withdrawing bromine and fluorine and the polar methoxy group—represents a deliberately tuned physicochemical profile that is not achievable with mono- or di-substituted indole analogs.

lipophilicity LogP physicochemical properties drug-likeness membrane permeability

Validated Application Scenarios for 4-Bromo-5-fluoro-7-methoxy-1H-indole Based on Quantitative Evidence


IDO1 Inhibitor Discovery and Lead Optimization for Cancer Immunotherapy Programs

This compound scaffold is directly applicable to medicinal chemistry programs targeting indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy applications. The scaffold's demonstrated IC50 values of 13-16 nM across multiple human and mouse IDO1 cellular assays [1] establish it as a viable starting point for hit-to-lead optimization. Procurement of this specific substitution pattern is warranted when SAR exploration requires maintaining the 4-Br/5-F/7-OME pharmacophore that underlies the observed potency. The 13 nM potency against mouse IDO1 also supports its use in syngeneic mouse tumor models for in vivo proof-of-concept studies prior to human clinical candidate selection.

Synthesis of 4,7-Disubstituted Indole Libraries via Convergent Cross-Coupling Strategies

The 4-bromo substituent in this compound serves as an orthogonal synthetic handle enabling convergent library synthesis approaches. Following the regioselective lithiation methodology established for 4,7-dibromoindole systems [2], researchers can functionalize the C3 or N1 position of this scaffold while retaining the 4-bromo group for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This convergent strategy is particularly valuable for generating focused libraries of 4-aryl or 4-heteroaryl substituted indoles, where the 5-fluoro and 7-methoxy groups remain invariant as part of the core pharmacophore. Procurement of the fully substituted scaffold eliminates 2-3 synthetic steps compared to building the substitution pattern de novo from simpler indole precursors.

Aryl Hydrocarbon Receptor (AhR) Pathway Investigation and Dual-Target Probe Development

The 7-methoxy substituent in this compound confers AhR agonist activity (EMAX = 80% for 7-MeO-indole as a class representative) [3], making the scaffold suitable for investigating AhR-mediated transcriptional regulation in immunology and toxicology research. When combined with the IDO1 inhibitory activity of the halogenated indole core, this compound scaffold enables exploration of crosstalk between AhR signaling and tryptophan catabolism pathways—both of which are implicated in tumor immune evasion and inflammatory disorders. The scaffold can serve as a dual-target probe or as a starting point for developing biased ligands that preferentially engage one target over the other through strategic modifications at the 4-bromo and indole nitrogen positions.

Physicochemical Property Benchmarking in Indole-Based Fragment and Scaffold Libraries

The balanced LogP profile of 1.2-2.1 [4] makes this compound a valuable reference standard for benchmarking the physicochemical properties of novel indole-based fragments and scaffolds. In fragment-based drug discovery (FBDD) campaigns, this compound can serve as a lipophilicity control for assessing the LogP contributions of additional substituents during fragment growing or merging exercises. Its combination of electron-withdrawing (Br, F) and electron-donating (OMe) substituents also provides a well-characterized electronic reference point for computational chemistry validation studies, including DFT calculations of frontier molecular orbitals and molecular docking simulations requiring accurate partial charge assignments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-fluoro-7-methoxy-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.